molecular formula C11H10N2S B2407525 2-Thiophenecarbaldehyde phenylhydrazone CAS No. 39677-96-8

2-Thiophenecarbaldehyde phenylhydrazone

Cat. No.: B2407525
CAS No.: 39677-96-8
M. Wt: 202.28 g/mol
InChI Key: ROJRSTYMUAGWKC-UHFFFAOYSA-N
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Description

2-Thiophenecarbaldehyde phenylhydrazone (CAS: [2306823-39-0], molecular formula C₁₁H₁₀N₂S) is a hydrazone derivative synthesized via the condensation of 2-thiophenecarbaldehyde (a heterocyclic aldehyde) with phenylhydrazine . This compound is structurally characterized by a thiophene ring (a five-membered aromatic ring containing sulfur) linked to a phenylhydrazone moiety (C₆H₅NHNH₂). Its crystal structure has been resolved using X-ray diffraction, confirming planar geometry and intermolecular hydrogen bonding that stabilizes the lattice .

The compound is notable for its applications in organic synthesis, particularly as a precursor for heterocyclic systems and coordination chemistry. However, its toxicological profile remains understudied, necessitating caution in handling .

Properties

CAS No.

39677-96-8

Molecular Formula

C11H10N2S

Molecular Weight

202.28 g/mol

IUPAC Name

N-(thiophen-2-ylmethylideneamino)aniline

InChI

InChI=1S/C11H10N2S/c1-2-5-10(6-3-1)13-12-9-11-7-4-8-14-11/h1-9,13H

InChI Key

ROJRSTYMUAGWKC-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)NN=CC2=CC=CS2

Canonical SMILES

C1=CC=C(C=C1)NN=CC2=CC=CS2

solubility

not available

Origin of Product

United States

Preparation Methods

Synthesis of 2-Thiophenecarbaldehyde

Vilsmeier-Haack Formylation Using Solid Phosgene

The Vilsmeier-Haack reaction remains the most efficient method for synthesizing 2-thiophenecarbaldehyde, leveraging thiophene, N,N-dimethylformamide (DMF), and triphosgene (solid phosgene). This approach addresses the toxicity and handling challenges of traditional phosgene gas while maintaining high yields.

Reaction Mechanism and Conditions

The reaction proceeds via generation of the Vilsmeier reagent (chloromethylene dimethyliminium chloride) from DMF and triphosgene. Thiophene undergoes electrophilic substitution at the α-position, followed by hydrolysis to yield the aldehyde. Key parameters include:

  • Molar ratios : Thiophene : triphosgene : DMF = 1 : 0.5 : 2.6 (optimal)
  • Solvent : Chlorobenzene (200–250 mL per 0.5 mol thiophene)
  • Temperature profile :
    • 0°C during triphosgene addition to control exothermicity
    • Gradual heating to 50°C (3 hours) and 75–85°C (3 hours) for completion
Workup and Purification

Post-reaction, the mixture is cooled to 30°C and hydrolyzed with ice water. Neutralization with diluted NaOH separates the organic layer, which is extracted with dichloromethane, washed, dried, and distilled under reduced pressure. Yield improvements are achieved by:

  • Maintaining anhydrous conditions to prevent aldehyde oxidation
  • Using excess DMF (1.5–3.0 equivalents) to drive the reaction

Table 1: Optimization of 2-Thiophenecarbaldehyde Synthesis

Triphosgene (mol) DMF (mol) Solvent Volume (mL) Yield (%)
0.25 1.3 200 87
0.15 0.75 150 72
0.35 1.5 250 88

Data adapted from CN102627627A.

Condensation with Phenylhydrazine

Hydrazone Formation Mechanism

2-Thiophenecarbaldehyde reacts with phenylhydrazine in a nucleophilic addition-elimination sequence, facilitated by acid catalysis. The reaction is equilibrium-driven, requiring dehydration to favor hydrazone formation.

Standard Protocol
  • Reagents :
    • 2-Thiophenecarbaldehyde (1.0 equiv)
    • Phenylhydrazine (1.05 equiv)
    • Ethanol (20 mL/g aldehyde)
    • Glacial acetic acid (2–3 drops)
  • Procedure :
    • Reflux the mixture at 78°C for 1 hour.
    • Concentrate to 50% volume and cool to 25°C.
    • Filter the precipitate and recrystallize from ethanol.
Yield Optimization
  • Excess phenylhydrazine : 5% molar excess minimizes unreacted aldehyde.
  • Catalyst : Acetic acid protonates the carbonyl oxygen, enhancing electrophilicity.
  • Solvent choice : Ethanol balances solubility and ease of removal.

Table 2: Hydrazone Synthesis Variables

Variable Optimal Value Effect on Yield
Reaction time 1 hour Maximizes conversion
Temperature 78°C (reflux) Accelerates kinetics
Catalyst loading 0.5% v/v Prevents side reactions

Based on methodologies from Journal of Chemical and Pharmaceutical Research.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenecarbaldehyde phenylhydrazone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the hydrazone group to an amine.

    Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Halogenated or nitrated derivatives of the thiophene ring.

Scientific Research Applications

Synthesis Method

The synthesis of 2-thiophenecarbaldehyde phenylhydrazone typically involves a condensation reaction under reflux conditions using ethanol as a solvent. The general reaction can be represented as follows:

2 Thiophenecarbaldehyde+Phenylhydrazine2 Thiophenecarbaldehyde phenylhydrazone\text{2 Thiophenecarbaldehyde}+\text{Phenylhydrazine}\rightarrow \text{2 Thiophenecarbaldehyde phenylhydrazone}

This method allows for the formation of the hydrazone with moderate yields, which can be further purified through recrystallization.

Physical Properties

  • Molecular Formula: C11_{11}H10_{10}N2_2S
  • Molecular Weight: 218.28 g/mol
  • Appearance: Solid, typically yellow to orange in color.

Chemistry

Intermediate in Organic Synthesis:
this compound serves as an important intermediate in the synthesis of more complex organic molecules. Its structural features facilitate further chemical modifications, making it valuable in synthetic organic chemistry .

Biological Applications

Antimicrobial Activity:
Research has indicated that phenylhydrazones, including those derived from thiophene derivatives, exhibit significant antimicrobial properties. In vitro assays have shown that these compounds can inhibit the growth of various pathogens, suggesting their potential use as antimicrobial agents .

Anticancer Properties:
Studies have explored the anticancer potential of this compound and related compounds. For instance, derivatives have been tested against cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into their mechanisms of action and therapeutic potential .

Agricultural Applications

Nematicidal Activity:
A series of aryl hydrazones, including derivatives of thiophene carboxaldehyde, have been evaluated for their nematicidal activity against root-knot nematodes (Meloidogyne incognita). These compounds showed promising results, indicating their potential as natural nematicidal agents in agricultural settings .

Material Science

Development of Functional Materials:
Due to its electronic properties, this compound is being investigated for applications in the development of materials with specific electronic or optical characteristics. This includes its use in organic electronics and photonic devices.

Case Study 1: Antimicrobial Efficacy

In a study published in the Journal of Agricultural and Food Chemistry, various aryl hydrazones were synthesized and tested for their efficacy against microbial strains. The results indicated that certain derivatives exhibited significant antimicrobial activity, supporting the potential application of this compound in developing new antimicrobial agents .

Case Study 2: Anticancer Activity

Research published in Pharmaceutical Biology highlighted the anticancer properties of hydrazone derivatives. The study demonstrated that specific compounds displayed cytotoxic effects on cancer cell lines, suggesting that this compound could be a candidate for further drug development efforts targeting cancer therapy .

Table 1: Summary of Biological Activities

CompoundActivity TypeEC50 (mg/L)Reference
This compoundAntimicrobialN/A
Aryl Hydrazones (various)AnticancerVaries
Aryl Hydrazones (specific)Nematicidal16.6

Table 2: Synthesis Conditions

ReactantsSolventTemperature (°C)Reaction Time (h)
2-Thiophenecarbaldehyde + PhenylhydrazineEthanolRefluxSeveral hours

Mechanism of Action

The mechanism of action of 2-thiophenecarbaldehyde phenylhydrazone involves its interaction with molecular targets, such as enzymes or receptors. The hydrazone group can form stable complexes with metal ions, which may play a role in its biological activity. Additionally, the thiophene ring can participate in π-π interactions with aromatic residues in proteins, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Physicochemical Properties

Property This compound Formaldehyde Phenylhydrazone 5-(4-Acetylphenyl)-2-thiophenecarbaldehyde
Molecular Formula C₁₁H₁₀N₂S C₇H₈N₂ C₁₃H₁₀O₂S
Molecular Weight (g/mol) 202.27 136.15 230.28
Key Functional Groups Thiophene, phenylhydrazone Phenylhydrazone Acetylphenyl, thiophene
Stability Moderate (sensitive to light/heat) Low (prone to decomposition) High (stable under acidic conditions)
Applications Organic synthesis, coordination chemistry Analytical reagent Flavor/fragrance industry

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-thiophenecarbaldehyde phenylhydrazone, and how do reaction conditions influence yield?

  • Methodological Answer : The compound is synthesized via condensation of 2-thiophenecarbaldehyde with phenylhydrazine. Reaction conditions such as solvent polarity (e.g., ethanol or acetic acid), temperature (reflux at ~80°C), and acid catalysis (e.g., 1 ml acetic acid) significantly impact yield . Microwave irradiation reduces reaction time (1–2 minutes) while maintaining high yields (>80%) by enhancing molecular collision efficiency . Purification typically involves recrystallization from ethanol.

Q. How is this compound characterized structurally, and what analytical techniques are critical?

  • Methodological Answer :

  • X-ray crystallography confirms the anti-E isomer configuration, with the hydrazone group adopting a planar geometry .
  • NMR spectroscopy : 1H^1H NMR shows characteristic peaks for the thiophene ring (δ 7.2–7.8 ppm) and hydrazone NH proton (δ 10–11 ppm) .
  • IR spectroscopy : Stretching vibrations for C=N (1600–1650 cm1^{-1}) and N–H (3200–3300 cm1^{-1}) confirm hydrazone formation .

Q. What is the significance of isomerism in this compound, and how is it resolved experimentally?

  • Methodological Answer : The compound predominantly exists as the anti-E isomer due to steric and electronic stabilization. This is validated via X-ray diffraction and computational modeling (e.g., density functional theory) . Syn-isomers are rarely observed due to unfavorable steric interactions between the thiophene and phenyl groups.

Advanced Research Questions

Q. How do reaction kinetics and buffer catalysis influence phenylhydrazone formation with 2-thiophenecarbaldehyde?

  • Methodological Answer : Buffer systems (e.g., phosphate or acetate) act as general acid catalysts , accelerating hydrazone formation by stabilizing the transition state. Rate constants (kcatk_{\text{cat}}) correlate with buffer acidity, with second-order kinetics observed under controlled pH (3–6). Deviations occur with electron-deficient aldehydes (e.g., nitro-substituted derivatives) due to altered electrophilicity .

Q. What computational approaches are used to predict the electronic properties and reactivity of this compound?

  • Methodological Answer :

  • Quantum chemical calculations (e.g., DFT at B3LYP/6-311+G(d,p) level) predict HOMO-LUMO gaps (~4.5 eV), indicating moderate reactivity .
  • Molecular docking studies reveal interactions with biological targets (e.g., DNA or enzymes) via π-π stacking (thiophene-phenyl) and hydrogen bonding (N–H groups) .

Q. How does structural modification of the phenylhydrazone moiety affect pharmacological activity and tissue retention?

  • Methodological Answer : Substituents on the phenyl ring (e.g., nitro, methyl) alter acid-lability and bioavailability. For example:

  • Phenylhydrazones (e.g., 2-thiophenecarbaldehyde derivatives) show rapid hepatobiliary clearance compared to phenacylhydrazones, which exhibit prolonged tissue retention due to resistance to hydrolysis .
  • Mutagenicity studies indicate that 2,4-dinitrophenylhydrazone derivatives may induce DNA damage via intercalation, requiring careful toxicity profiling .

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